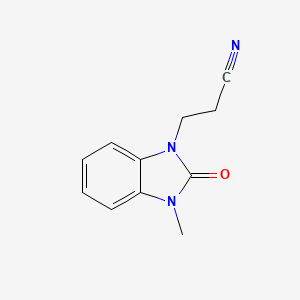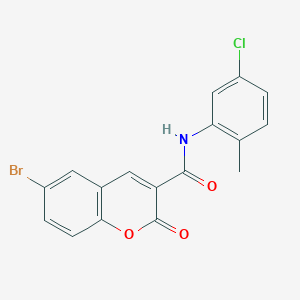
(5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate, also known as CQC, is a chemical compound with potential applications in scientific research. CQC has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate is not fully understood. However, studies have shown that (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate can induce apoptosis in cancer cells by activating the caspase pathway. (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
(5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate has been found to exhibit promising biochemical and physiological effects. Studies have shown that (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate can induce apoptosis in cancer cells, inhibit the growth of cancer cell lines, and inhibit the production of pro-inflammatory cytokines. Additionally, (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate has been found to have antioxidant properties and can scavenge free radicals. (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate has also been shown to have neuroprotective properties and can protect against oxidative stress-induced neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate in lab experiments is its potential anti-cancer properties. (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells. Additionally, (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. However, one limitation of using (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate in lab experiments is its limited solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for the use of (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate in scientific research. One direction is to further explore the mechanism of action of (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate, particularly its effects on the caspase pathway and the PI3K/Akt/mTOR signaling pathway. Another direction is to investigate the potential of (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate as a therapeutic agent for cancer and other diseases. Additionally, future studies could focus on optimizing the synthesis method of (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate to improve its yield and bioavailability.
Métodos De Síntesis
(5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate has been synthesized using various methods, including a one-pot reaction of 6-bromo-2-hydroxychromone with (5-chloroquinolin-8-yl) methanol in the presence of triethylamine and acetic anhydride. The reaction yields (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate as a yellow solid with a high yield. Other methods of synthesis include the reaction of 6-bromo-2-hydroxychromone with (5-chloroquinolin-8-yl) methanol in the presence of a base and a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).
Aplicaciones Científicas De Investigación
(5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate has been found to exhibit potential applications in scientific research, particularly in the field of cancer research. Studies have shown that (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate has anti-cancer properties and can induce apoptosis in cancer cells. (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
(5-chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9BrClNO4/c20-11-3-5-15-10(8-11)9-13(18(23)25-15)19(24)26-16-6-4-14(21)12-2-1-7-22-17(12)16/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDVMOZPLSKMQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B7458717.png)
![7,8-dihydro-5H-thiopyrano[4,3-b]pyridine](/img/structure/B7458729.png)





![4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B7458774.png)
methanone](/img/structure/B7458777.png)


![3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)